molecular formula C12H12FNO3 B2986405 Ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate CAS No. 333954-23-7

Ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Cat. No. B2986405
M. Wt: 237.23
InChI Key: VDYRPLORMPCIKW-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a chemical compound . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature . The synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation have been discussed .


Molecular Structure Analysis

The molecular structure of Ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has been characterized . The role of different functional groups on the molecular geometry, conformational characteristics, and the packing of these molecules in the crystal lattice has been analyzed .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . The formation of complexes of fluoroquinolones with metals and their applications have been considered .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate have been analyzed . It is a powder with a molecular weight of 223.25 .

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of Ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate exhibit significant antibacterial activity. Specifically, compounds such as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid have shown greater activity than oxolinic acid against both Gram-positive and Gram-negative bacteria, underlining the importance of structural modifications in enhancing antibacterial efficacy (Koga et al., 1980). Another study synthesized Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate and investigated its role as an intermediate in developing antibacterial fluoroquinolones, emphasizing the chemical's potential in creating effective antibacterial agents (Rádl, 1994).

Synthesis and Characterization

Several studies focus on the synthesis and characterization of Ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate derivatives. For instance, the synthesis of Ethyl 7-Chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate using microwave-assistance and aluminum metal as a catalyst achieved a high yield, demonstrating an efficient method for preparing such compounds (Bao-an, 2012). Another study described the synthesis of a new derivative with potent cytotoxic activity against human cancer cell lines, highlighting the compound's potential in cancer research (Riadi et al., 2021).

Application in Cancer Research

A derivative of Ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate was synthesized and showed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an anti-cancer agent. This compound exhibited cytotoxic activity against various human cancer cell lines, suggesting its application in developing new cancer therapies (Riadi et al., 2021).

Future Directions

The future directions of research on similar compounds have been discussed . The “structure-activity” relationships for antibacterial fluoroquinolones, as well as the data on other types of biological activity for the family of bi- and polycyclic fluoroquinolones are presented . This opens up new prospects in clinical treatment of infections .

properties

IUPAC Name

ethyl 6-fluoro-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c1-2-17-12(16)9-6-7-5-8(13)3-4-10(7)14-11(9)15/h3-5,9H,2,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYRPLORMPCIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(C=CC(=C2)F)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

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